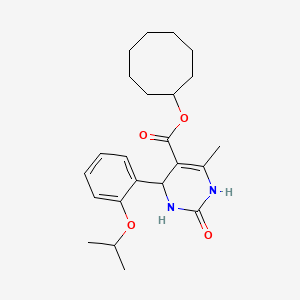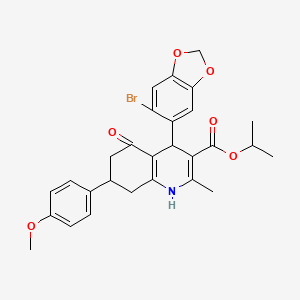![molecular formula C33H21N3O2 B5214342 6-[(4-phenoxyphenyl)amino]-2-phenyl-7H-benzo[e]perimidin-7-one](/img/structure/B5214342.png)
6-[(4-phenoxyphenyl)amino]-2-phenyl-7H-benzo[e]perimidin-7-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[(4-phenoxyphenyl)amino]-2-phenyl-7H-benzo[e]perimidin-7-one is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This molecule belongs to the class of benzo[e]perimidines and has been studied extensively for its mechanism of action and physiological effects.
作用机制
The mechanism of action of 6-[(4-phenoxyphenyl)amino]-2-phenyl-7H-benzo[e]perimidin-7-one involves the inhibition of various cellular pathways that are involved in cancer cell proliferation, neurodegeneration, and inflammation. The compound has been shown to inhibit the activity of various enzymes such as cyclin-dependent kinases, which are involved in cell cycle regulation. It also inhibits the activity of beta-secretase, which is responsible for the formation of amyloid-beta plaques in Alzheimer's disease. Additionally, the compound inhibits the production of various inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
Biochemical and Physiological Effects:
The compound this compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been found to induce apoptosis in cancer cells by activating the caspase pathway. The compound also inhibits the migration and invasion of cancer cells by regulating the expression of various genes involved in metastasis. In Alzheimer's disease, the compound has been shown to reduce the formation of amyloid-beta plaques and improve cognitive function in animal models. Furthermore, the compound has been shown to exhibit anti-inflammatory effects by reducing the production of various inflammatory cytokines.
实验室实验的优点和局限性
The compound 6-[(4-phenoxyphenyl)amino]-2-phenyl-7H-benzo[e]perimidin-7-one has several advantages and limitations for lab experiments. One of the advantages is its potent anti-cancer activity, which makes it a potential candidate for the development of anti-cancer drugs. The compound is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, one of the limitations is the lack of in vivo studies, which limits the understanding of its pharmacokinetics and toxicity. Additionally, the compound has not been extensively studied for its potential side effects, which may limit its clinical application.
未来方向
There are several future directions for the research on 6-[(4-phenoxyphenyl)amino]-2-phenyl-7H-benzo[e]perimidin-7-one. One of the directions is to investigate its potential as a therapeutic agent for other diseases such as cardiovascular diseases and diabetes. Another direction is to study its pharmacokinetics and toxicity in vivo to determine its safety and efficacy for clinical use. Additionally, the compound can be modified to improve its potency and selectivity for specific cellular pathways, which may enhance its therapeutic potential.
合成方法
The synthesis of 6-[(4-phenoxyphenyl)amino]-2-phenyl-7H-benzo[e]perimidin-7-one involves the reaction of 4-phenoxyaniline and 2-phenyl-7H-benzo[e]perimidin-7-one in the presence of a catalyst such as palladium on carbon. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or dimethylformamide. The resulting compound is then purified by recrystallization to obtain the final product.
科学研究应用
The compound 6-[(4-phenoxyphenyl)amino]-2-phenyl-7H-benzo[e]perimidin-7-one has been studied for its potential therapeutic applications in the treatment of various diseases such as cancer, Alzheimer's disease, and inflammation. The compound has been found to exhibit potent anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. It has also been studied for its potential use as a neuroprotective agent in Alzheimer's disease by preventing the formation of amyloid-beta plaques in the brain. Furthermore, the compound has been shown to possess anti-inflammatory activity by inhibiting the production of inflammatory cytokines.
属性
IUPAC Name |
6-(4-phenoxyanilino)-2-phenylbenzo[e]perimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H21N3O2/c37-32-26-14-8-7-13-25(26)31-29-27(35-33(36-31)21-9-3-1-4-10-21)19-20-28(30(29)32)34-22-15-17-24(18-16-22)38-23-11-5-2-6-12-23/h1-20,34H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGIXTZDMFHTYFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C4C(=C(C=C3)NC5=CC=C(C=C5)OC6=CC=CC=C6)C(=O)C7=CC=CC=C7C4=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[3-(2-chloro-5-methylphenoxy)-2-hydroxypropyl]-1,5,6-trimethyl-1H-benzimidazol-3-ium iodide](/img/structure/B5214270.png)

![2-[4-(5-bromo-2,4-dimethoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5214282.png)
![1-{[2-(2-methoxyethyl)-5-pyrimidinyl]methyl}-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5214286.png)
![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]ethyl}-N'-phenylurea](/img/structure/B5214293.png)

![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5214318.png)
![N-cyclopentyl-N',N'-dimethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)succinamide](/img/structure/B5214321.png)

![5-(2-methoxyphenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5214330.png)
![N-[1-(3-methoxybenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylacetamide](/img/structure/B5214333.png)
![N-[1-(2-phenylethyl)-3-piperidinyl]cyclopentanecarboxamide](/img/structure/B5214335.png)
